molecular formula C6H11N3O3 B115834 1-Ethyl-3-methylimidazolium nitrate CAS No. 143314-14-1

1-Ethyl-3-methylimidazolium nitrate

Cat. No.: B115834
CAS No.: 143314-14-1
M. Wt: 173.17 g/mol
InChI Key: JDOJFSVGXRJFLL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that ionic liquids can interact with various biomolecules, including enzymes and proteins The nature of these interactions is largely dependent on the specific ionic liquid and biomolecule involved

Cellular Effects

Some ionic liquids have been shown to have toxic effects on certain types of cells . For example, 1-methyl-3-octylimidazolium chloride and 1-dodecylpyridinium chloride have been shown to inhibit the survivorship, body length, and reproduction of the water flea, Moina macrocopa

Molecular Mechanism

It is known that ionic liquids can interact with biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects

Temporal Effects in Laboratory Settings

It is known that the properties of ionic liquids can change over time under certain conditions . For example, the yield of a reaction involving an ionic liquid can increase as the reaction temperature is increased

Metabolic Pathways

It is known that ionic liquids can interact with various enzymes and cofactors These interactions could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is known that ionic liquids can interact with various transporters and binding proteins These interactions could potentially affect the localization or accumulation of the ionic liquid

Subcellular Localization

It is known that ionic liquids can interact with various biomolecules, which could potentially direct them to specific compartments or organelles

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium nitrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various anionic salts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium nitrate can be compared with other similar ionic liquids, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific ionic interactions and applications.

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.NO3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOJFSVGXRJFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049217
Record name 1-Ethyl-3-methylimidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143314-14-1
Record name 1-Ethyl-3-methylimidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium Nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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